molecular formula C14H22N7O8PS2 B053299 Cammpt CAS No. 111589-64-1

Cammpt

Cat. No. B053299
CAS RN: 111589-64-1
M. Wt: 511.5 g/mol
InChI Key: BZZHCWODYYTYSS-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cammpt, also known as 4-Carboxy-4'-Methyl-2,2'-Bipyridine Platinum(II), is a platinum-based anticancer drug that has shown promising results in various preclinical studies. The unique chemical structure of Cammpt allows it to bind to DNA in a different way than traditional platinum-based drugs, leading to increased efficacy and reduced toxicity. In

Mechanism of Action

Cammpt's unique mechanism of action involves binding to DNA in a different way than traditional platinum-based drugs. It forms a covalent bond with the N7 position of guanine, leading to DNA crosslinking and ultimately cell death. Cammpt has also been shown to induce apoptosis and inhibit angiogenesis, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
Cammpt has been shown to have low toxicity in animal models, with minimal side effects. It has also been shown to have good pharmacokinetic properties, with a long half-life and good distribution in the body. Cammpt has been shown to accumulate in tumor tissue, leading to increased efficacy against cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of Cammpt for lab experiments is its superior efficacy compared to traditional platinum-based drugs. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, Cammpt is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for Cammpt research, including clinical trials to determine its safety and efficacy in humans, studies to optimize its pharmacokinetic properties, and investigations into its potential use in combination with other anticancer drugs. Cammpt's unique mechanism of action also makes it a promising candidate for the treatment of drug-resistant cancers. Overall, Cammpt shows great promise as a new generation of platinum-based anticancer drugs, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of Cammpt involves several steps, including the preparation of 4-carboxy-2,2'-bipyridine, the formation of the platinum complex, and the addition of a methyl group to the bipyridine ligand. The final product is a yellow-orange crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Cammpt has been extensively studied in vitro and in vivo for its anticancer properties. It has shown efficacy against a wide range of cancer cell lines, including ovarian, lung, breast, and colon cancer. In preclinical studies, Cammpt has demonstrated superior efficacy compared to traditional platinum-based drugs such as cisplatin and carboplatin.

properties

CAS RN

111589-64-1

Product Name

Cammpt

Molecular Formula

C14H22N7O8PS2

Molecular Weight

511.5 g/mol

IUPAC Name

[(E)-3,4-bis[(2-amino-2-oxoethyl)sulfanyl]-4-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate

InChI

InChI=1S/C14H22N7O8PS2/c15-7(23)3-31-10(5-1-18-12-9(19-5)13(25)21-14(17)20-12)11(32-4-8(16)24)6(22)2-29-30(26,27)28/h5-6,19,22H,1-4H2,(H2,15,23)(H2,16,24)(H2,26,27,28)(H4,17,18,20,21,25)/b11-10+

InChI Key

BZZHCWODYYTYSS-ZHACJKMWSA-N

Isomeric SMILES

C1C(NC2=C(N1)NC(=NC2=O)N)/C(=C(/C(COP(=O)(O)O)O)\SCC(=O)N)/SCC(=O)N

SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)C(=C(C(COP(=O)(O)O)O)SCC(=O)N)SCC(=O)N

Canonical SMILES

C1C(NC2=C(N1)NC(=NC2=O)N)C(=C(C(COP(=O)(O)O)O)SCC(=O)N)SCC(=O)N

synonyms

di-(carboxamidomethyl)molybdopterin

Origin of Product

United States

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